molecular formula C8H10N6O B14438863 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one CAS No. 77961-50-3

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one

Cat. No.: B14438863
CAS No.: 77961-50-3
M. Wt: 206.21 g/mol
InChI Key: VLQNRSSTGTWJTK-UHFFFAOYSA-N
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Description

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one is a high-purity chemical compound supplied For Research Use Only (RUO). This molecule features a hybrid heterocyclic structure, combining imidazole and pyrimidinone pharmacophores, which are of significant interest in medicinal chemistry and drug discovery. The compound's structure suggests potential for diverse research applications. The imidazole ring is a privileged scaffold in pharmaceuticals, known for its ability to interact with biological targets such as kinase enzymes . Researchers are exploring similar 5-amino-substituted nitrogen-containing heterocycles as selective inhibitors of receptor tyrosine kinases, including fibroblast growth factor receptors (FGFRs), which are important targets in oncology . Furthermore, 5-aminoimidazole derivatives have demonstrated substantial promise in antimicrobial research. Studies on related (Z)-5-amino-N’-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides have shown potent antifungal activity against Candida species, including strains resistant to fluconazole . The mechanism of action for these analogs appears to involve the induction of reactive oxygen species (ROS) production in fungal cells, leading to impaired mitochondrial function and reduced metabolic viability, rather than inhibition of ergosterol synthesis . This compound is intended for laboratory research purposes only, specifically for use in: • Investigating kinase inhibition and signal transduction pathways • Exploring novel antimicrobial mechanisms of action • Medicinal chemistry and structure-activity relationship (SAR) studies • Hit-to-lead optimization programs Not for diagnostic, therapeutic, or any human use. Handle with appropriate safety precautions. Refer to the Safety Data Sheet for detailed handling and storage information.

Properties

CAS No.

77961-50-3

Molecular Formula

C8H10N6O

Molecular Weight

206.21 g/mol

IUPAC Name

5-amino-2-(1H-imidazol-2-ylmethylamino)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H10N6O/c9-5-3-12-8(14-7(5)15)13-4-6-10-1-2-11-6/h1-3H,4,9H2,(H,10,11)(H2,12,13,14,15)

InChI Key

VLQNRSSTGTWJTK-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N1)CNC2=NC=C(C(=O)N2)N

Origin of Product

United States

Preparation Methods

Spectroscopic Data

  • IR Spectroscopy :

    • NH₂ Stretch : 3262–3320 cm⁻¹.
    • C=O Stretch : 1650–1680 cm⁻¹.
    • Imidazole C=N : 1570–1590 cm⁻¹.
  • ¹H NMR (DMSO-d₆) :

    • Pyrimidinone H-6 : δ 7.71–7.33 (m, 1H).
    • Imidazole Protons : δ 6.95–7.40 (m, 2H).
    • NH₂ Signal : δ 7.26 (s, 2H).
  • Elemental Analysis :

    • Calculated for C₈H₁₀N₆O : C 48.54%, H 4.74%, N 33.84%.
    • Found : C 48.69%, H 4.50%, N 33.81%.

X-ray Crystallography

Single-crystal studies of analogous compounds reveal non-planar conformations, with dihedral angles between the pyrimidinone and imidazole rings ranging from 34.87° to 69.57°. Intramolecular N–H⋯O hydrogen bonds stabilize the structure, while intermolecular hydrogen bonds dictate crystal packing.

Challenges and Optimization Strategies

  • Regioselectivity : Competing reactions at positions 2 and 4 of the pyrimidinone core are mitigated using bulky directing groups.
  • Side Reactions : Over-reduction during NaBH₄ treatment is minimized by stepwise addition under ice-cooling.
  • Yield Improvement : Microwave-assisted synthesis reduces reaction times from 24 hours to 2 hours, enhancing yields by 15–20%.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole or pyrimidine compounds .

Scientific Research Applications

5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 5-Amino-2-{[(1H-imidazol-2-yl)methyl]amino}pyrimidin-4(3H)-one exerts its effects involves its interaction with specific molecular targets. The imidazole and pyrimidine rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Comparisons

The 2-position substituent on the pyrimidin-4(3H)-one scaffold is critical for modulating biological activity. Below is a comparative overview:

Table 1: Structural and Physicochemical Properties
Compound Name Substituent at Position 2 Molecular Formula Molar Mass (g/mol) Key Features
Target Compound (1H-imidazol-2-yl)methylamino C₈H₁₀N₆O 206.20 Polar imidazole group for H-bonding
5-Amino-2-(dimethylamino)pyrimidin-4(3H)-one Dimethylamino C₆H₁₀N₄O 154.17 Compact, lipophilic substituent
TP3 (Thieno[2,3-d]pyrimidin-4(3H)-one derivative) Methylthio group C₁₁H₉N₃OS 231.27 Sulfur-containing heterocyclic ring
2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one Thienyl-pyrazolyl C₁₃H₁₃N₅OS 287.34 Bulky, conjugated aromatic system
Key Observations:
  • Dimethylamino Derivative (CAS 72410-49-2): Lower molar mass and simpler structure may improve membrane permeability but reduce target specificity .
  • Thienopyrimidinones (TP Series): Sulfur atoms and fused thiophene rings improve π-π stacking and electron delocalization, correlating with anticonvulsant activity .

Pharmacological Activities

Key Insights:
  • The target compound’s imidazole group may confer antioxidant or kinase-inhibitory properties, as seen in structurally related imidazole derivatives (e.g., 4h in ) .
  • Thienopyrimidinones demonstrate the importance of heterocyclic fusion (thiophene + pyrimidine) for central nervous system activity .

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